Ac-Phg(4-OAc)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

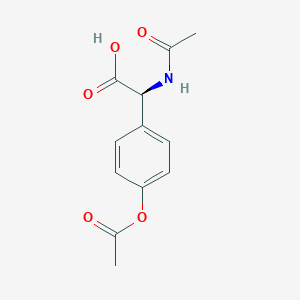

Ac-Phg(4-OAc)-OH, also known as N-acetyl-4-O-acetyl-L-phenylglycine, is a synthetic organic compound. It is characterized by the presence of an acetyl group and an acetoxy group attached to the phenylglycine moiety. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Phg(4-OAc)-OH typically involves the acetylation of L-phenylglycine. The process begins with the protection of the amino group of L-phenylglycine, followed by the selective acetylation of the hydroxyl group at the 4-position. Common reagents used in this process include acetic anhydride and pyridine, which facilitate the acetylation reaction under mild conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ac-Phg(4-OAc)-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Lead tetraacetate (Pb(OAc)4) and copper(II) compounds are commonly used for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield formylalkyl radicals, while substitution reactions can introduce various functional groups at the 4-position .

Scientific Research Applications

Ac-Phg(4-OAc)-OH has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ac-Phg(4-OAc)-OH involves its interaction with specific molecular targets and pathways. The acetyl and acetoxy groups play a crucial role in its reactivity and interactions with other molecules. The compound can undergo nucleophilic substitution and oxidation reactions, which are essential for its biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

Lead tetraacetate (Pb(OAc)4): A versatile oxidant used in organic chemistry for selective oxidations.

Copper(II) acetate (Cu(OAc)2): Often used in conjunction with lead tetraacetate for oxidation reactions.

Uniqueness

Ac-Phg(4-OAc)-OH is unique due to its specific structural features, including the presence of both acetyl and acetoxy groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and research .

Biological Activity

Ac-Phg(4-OAc)-OH, an acetylated derivative of phenylglycine, exhibits various biological activities attributed to its structural similarity to amino acids. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by an acetyl group at the para position of the phenyl ring and a hydroxyl group. Its chemical structure can be summarized as follows:

- Chemical Name : Acetyl-Phenylglycine(4-O-Acetyl)-Hydroxyl

- Molecular Formula : C₁₄H₁₅NO₄

- CAS Number : [insert CAS number if available]

Antimicrobial Properties

Research indicates that this compound demonstrates antimicrobial activity against various bacterial strains. A study highlighted its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro experiments showed that this compound could reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential role in managing inflammatory diseases . The mechanism appears to involve the modulation of signaling pathways associated with inflammation.

Cytotoxicity and Cancer Research

In cancer research, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary findings suggest that it induces apoptosis in cancer cells through the activation of caspase pathways. A detailed study reported an IC50 value indicating significant cytotoxicity at micromolar concentrations, making it a candidate for further investigation in cancer therapeutics .

The biological activities of this compound can be attributed to several mechanisms:

- Cell Signaling Modulation : The compound may influence key signaling pathways involved in inflammation and cell proliferation.

- Reactive Oxygen Species (ROS) Regulation : It has been suggested that this compound can modulate ROS levels, contributing to its cytotoxic effects on cancer cells.

- Protein Interactions : Due to its structural similarity to amino acids, this compound may interact with proteins involved in metabolic pathways, affecting their function.

Table 1: Summary of Biological Activities

Properties

Molecular Formula |

C12H13NO5 |

|---|---|

Molecular Weight |

251.23 g/mol |

IUPAC Name |

(2S)-2-acetamido-2-(4-acetyloxyphenyl)acetic acid |

InChI |

InChI=1S/C12H13NO5/c1-7(14)13-11(12(16)17)9-3-5-10(6-4-9)18-8(2)15/h3-6,11H,1-2H3,(H,13,14)(H,16,17)/t11-/m0/s1 |

InChI Key |

IAEDVARDWLITBC-NSHDSACASA-N |

Isomeric SMILES |

CC(=O)N[C@@H](C1=CC=C(C=C1)OC(=O)C)C(=O)O |

Canonical SMILES |

CC(=O)NC(C1=CC=C(C=C1)OC(=O)C)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.